molecular formula C13H19NO B2968893 2-(4-Cyclobutylmethoxyphenyl)-ethylamine CAS No. 1492958-42-5

2-(4-Cyclobutylmethoxyphenyl)-ethylamine

Cat. No.: B2968893
CAS No.: 1492958-42-5
M. Wt: 205.301
InChI Key: LWUHQEHUZABVJP-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylmethoxyphenyl)-ethylamine is an organic compound characterized by the presence of a cyclobutyl group attached to a methoxyphenyl ring, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylmethoxyphenyl)-ethylamine typically involves the formation of the cyclobutylmethoxyphenyl intermediate, followed by the introduction of the ethylamine group. One common method involves the use of cyclobutyl bromide and 4-methoxyphenol to form the cyclobutylmethoxyphenyl intermediate through a nucleophilic substitution reaction. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylmethoxyphenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylmethoxyphenyl ketones, while reduction can produce cyclobutylmethoxyphenyl alcohols.

Scientific Research Applications

2-(4-Cyclobutylmethoxyphenyl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylmethoxyphenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethoxyphenyl derivatives: These compounds share the cyclobutylmethoxyphenyl core structure but differ in the attached functional groups.

    Ethylamine derivatives: Compounds with similar ethylamine chains but different aromatic or aliphatic substituents.

Uniqueness

2-(4-Cyclobutylmethoxyphenyl)-ethylamine is unique due to the combination of the cyclobutylmethoxyphenyl group and the ethylamine chain. This specific structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

2-[4-(cyclobutylmethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-9-8-11-4-6-13(7-5-11)15-10-12-2-1-3-12/h4-7,12H,1-3,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUHQEHUZABVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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